Physicochemical Property Differentiation: Predicted Density vs. Positional Isomers
The predicted density of 2-Bromophenyl-(2-methylbenzyl)ether is 1.341±0.06 g/cm³, which differs from the predicted density of its 4-methyl isomer, reported as 1.3±0.1 g/cm³ [1]. This variation, while modest, is a direct consequence of the different molecular packing influenced by the position of the methyl substituent on the benzyl ring. Such differences can be critical in processes requiring precise volumetric measurements or in solid-form characterization.
| Evidence Dimension | Predicted Density |
|---|---|
| Target Compound Data | 1.341±0.06 g/cm³ |
| Comparator Or Baseline | 2-Bromophenyl-(4-methylbenzyl)ether: 1.3±0.1 g/cm³ |
| Quantified Difference | Difference of 0.041 g/cm³ (approx. 3.2% increase) |
| Conditions | Predicted values using ACD/Labs Percepta Platform |
Why This Matters
A 3.2% variation in density can affect concentration calculations in solution preparation and is a key quality attribute for inventory and formulation consistency.
- [1] ChemSrc. 2-Bromophenyl-(2-methylbenzyl)ether (CAS 1036479-52-3) Physical Properties. 2024. View Source
